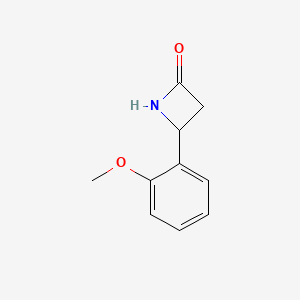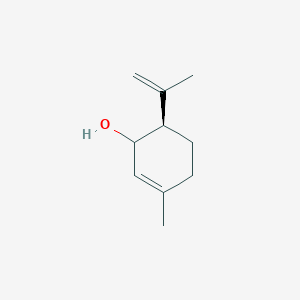
(2S,3R)-tert-Butyl 2-(2,2-difluorovinyl)-4-oxo-3-((triisopropylsilyl)oxy)azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R)-tert-Butyl2-(2,2-difluorovinyl)-4-oxo-3-((triisopropylsilyl)oxy)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their unique structural properties and potential biological activities. This particular compound is characterized by the presence of a difluorovinyl group, a tert-butyl ester, and a triisopropylsilyl-protected hydroxyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-tert-Butyl2-(2,2-difluorovinyl)-4-oxo-3-((triisopropylsilyl)oxy)azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be formed through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Difluorovinyl Group: The difluorovinyl group can be introduced via a nucleophilic substitution reaction using a difluorovinyl halide or a difluorovinyl sulfone.
Protection of the Hydroxyl Group: The hydroxyl group is protected using triisopropylsilyl chloride in the presence of a base, such as imidazole or pyridine.
Esterification: The carboxylic acid group is esterified with tert-butyl alcohol using a coupling reagent, such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3R)-tert-Butyl2-(2,2-difluorovinyl)-4-oxo-3-((triisopropylsilyl)oxy)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(2S,3R)-tert-Butyl2-(2,2-difluorovinyl)-4-oxo-3-((triisopropylsilyl)oxy)azetidine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in disease pathways.
Biological Studies: It can be employed in studies investigating the biological activity of azetidine derivatives, including their antimicrobial, antiviral, and anticancer properties.
Chemical Biology: The compound can serve as a probe to study biochemical pathways and molecular interactions.
Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of (2S,3R)-tert-Butyl2-(2,2-difluorovinyl)-4-oxo-3-((triisopropylsilyl)oxy)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The difluorovinyl group can enhance binding affinity and selectivity, while the azetidine ring can provide rigidity and stability to the molecule. The triisopropylsilyl-protected hydroxyl group can be deprotected under specific conditions to reveal a reactive hydroxyl group, which can participate in further chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3R)-tert-Butyl2-(2,2-difluorovinyl)-4-oxo-3-hydroxyazetidine-1-carboxylate: Lacks the triisopropylsilyl protection on the hydroxyl group.
(2S,3R)-tert-Butyl2-(2,2-difluorovinyl)-4-oxo-3-((trimethylsilyl)oxy)azetidine-1-carboxylate: Contains a trimethylsilyl group instead of a triisopropylsilyl group.
(2S,3R)-tert-Butyl2-(2,2-difluorovinyl)-4-oxo-3-((tert-butyldimethylsilyl)oxy)azetidine-1-carboxylate: Contains a tert-butyldimethylsilyl group instead of a triisopropylsilyl group.
Uniqueness
The uniqueness of (2S,3R)-tert-Butyl2-(2,2-difluorovinyl)-4-oxo-3-((triisopropylsilyl)oxy)azetidine-1-carboxylate lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The triisopropylsilyl protection provides steric hindrance, enhancing stability and selectivity in reactions. The difluorovinyl group can improve binding interactions with biological targets, making it a valuable compound in drug discovery and development.
Eigenschaften
Molekularformel |
C19H33F2NO4Si |
|---|---|
Molekulargewicht |
405.6 g/mol |
IUPAC-Name |
tert-butyl (2S,3R)-2-(2,2-difluoroethenyl)-4-oxo-3-tri(propan-2-yl)silyloxyazetidine-1-carboxylate |
InChI |
InChI=1S/C19H33F2NO4Si/c1-11(2)27(12(3)4,13(5)6)26-16-14(10-15(20)21)22(17(16)23)18(24)25-19(7,8)9/h10-14,16H,1-9H3/t14-,16+/m0/s1 |
InChI-Schlüssel |
FCQXWOQFIKOESM-GOEBONIOSA-N |
Isomerische SMILES |
CC(C)[Si](C(C)C)(C(C)C)O[C@@H]1[C@@H](N(C1=O)C(=O)OC(C)(C)C)C=C(F)F |
Kanonische SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1C(N(C1=O)C(=O)OC(C)(C)C)C=C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


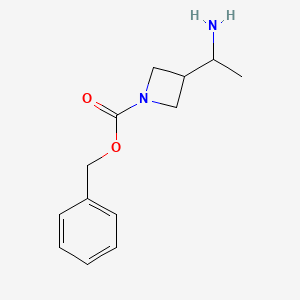
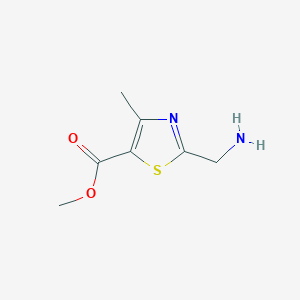

![4-([1,1'-Biphenyl]-4-yl)butanamide](/img/structure/B13028278.png)
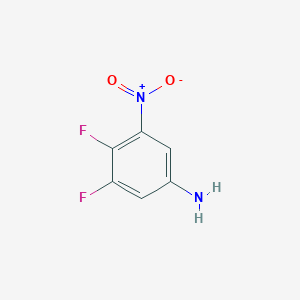
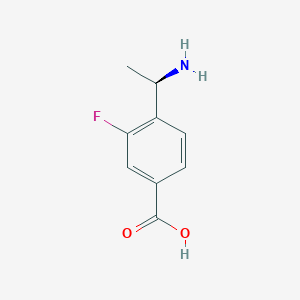
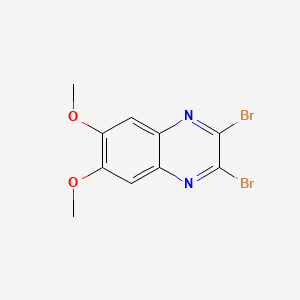

![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2,6-dimethylimidazo[2,1-b]thiazol-5-yl)-N-ethylacrylamide](/img/structure/B13028308.png)

